N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of research and industry This compound features a tetrahydroquinoline group, a type of heterocyclic compound, and a furoyl group, which is a derivative of furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by N-furoylation. The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions involve the use of deep eutectic solvents and green chemistry principles to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furanic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanic acids, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. For example, it may act as an inhibitor of butyrylcholinesterase, an enzyme involved in neurotransmission . The furoyl and tetrahydroquinoline groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound shares the tetrahydroquinoline and furoyl groups but differs in its specific substituents and functional groups.
2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide:
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzamide moiety, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-9-6-15(7-10-18)21(25)23-17-8-11-19-16(14-17)4-2-12-24(19)22(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOYSSSCVTBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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